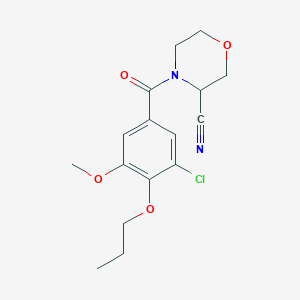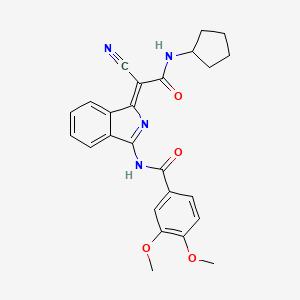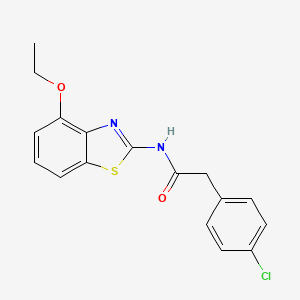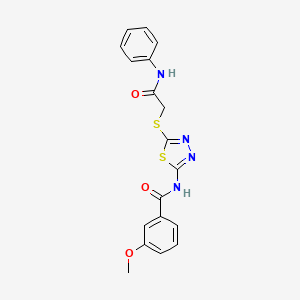![molecular formula C7H11FO B2953772 (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane CAS No. 2287237-45-8](/img/structure/B2953772.png)
(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-Fluoro-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a fluorine atom is attached to a spirocyclic oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring through cyclization reactions. The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of stereoselective synthesis and annulation strategies are likely employed on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Applications De Recherche Scientifique
(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, potentially leading to unique biological effects.
Comparaison Avec Des Composés Similaires
Spirocyclic oxindoles: These compounds share a spirocyclic structure but differ in the presence of an indole moiety.
α-(Trifluoromethyl)styrenes: These compounds contain a trifluoromethyl group and are used in similar synthetic applications.
Pyrazolo[1,5-a]pyrimidines: These fluorophores have a spirocyclic structure and are used in various chemical and biological applications.
Uniqueness: (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The rigid spirocyclic framework provides distinct advantages in terms of stability and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
(3R,4R)-4-fluoro-1-oxaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c8-6-3-1-2-4-7(6)5-9-7/h6H,1-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMOYIMEWBWVEX-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CO2)C(C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CO2)[C@@H](C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
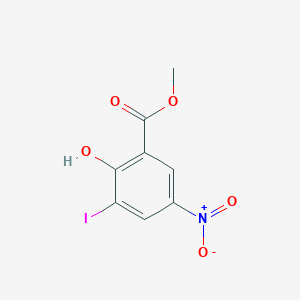

![N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide](/img/structure/B2953695.png)
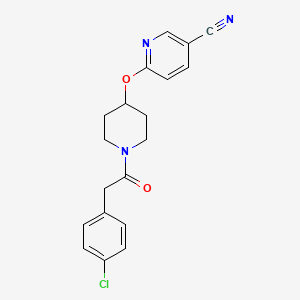

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2953699.png)
![N-(3,5-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2953700.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)
![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)
